molecular formula C22H25NO5S B2557395 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide CAS No. 852438-27-8

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide

Cat. No. B2557395
CAS RN: 852438-27-8
M. Wt: 415.5
InChI Key: XPXVAGJSACXHGC-UHFFFAOYSA-N
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Description

“N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine” is a chemical compound with the molecular formula C11H13NO2S . It is also known by other names such as “3-(p-tolylamino)-2,3-dihydrothiophene 1,1-dioxide” and "3-[(4-Methylphenyl)amino]-2,3-dihydro-1-thiophene-1,1-dione" .


Molecular Structure Analysis

The molecular structure of “N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The thiophene ring is substituted with an amine group that is further substituted with a 4-methylphenyl group .


Physical And Chemical Properties Analysis

“N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine” has a molar mass of 223.29 g/mol. Its predicted density is 1.315±0.06 g/cm3, and its predicted boiling point is 457.8±45.0 °C .

Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of benzamide derivatives, like the one found in the study by Zhou et al. (2008), reveal the potential of these compounds as anticancer drugs. The compound MGCD0103, an orally active histone deacetylase inhibitor, demonstrates significant antitumor activity and has entered clinical trials, showcasing the anticancer potential of benzamide derivatives (Zhou et al., 2008).

Antimicrobial and Antioxidant Properties

Studies on benzamide derivatives also highlight their antimicrobial and antioxidant properties. For instance, the synthesis and pharmacological activities of N-(3-Hydroxyphenyl)Benzamide and its derivatives show promising results against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, indicating their potential in treating diseases related to oxidative stress and microbial infections (Abbasi et al., 2014).

Neuroleptic Activity

The development of benzamides as potential neuroleptics has been researched, with compounds designed and synthesized to explore their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research suggests the potential use of benzamide derivatives in the treatment of psychosis and related conditions (Iwanami et al., 1981).

Molecular Structure and Reactivity

The molecular structure and reactivity of benzamide derivatives have been analyzed to understand their chemical behavior and applications further. For example, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied for its antioxidant properties, indicating the potential of benzamide derivatives in scavenging free radicals and contributing to antioxidative mechanisms (Demir et al., 2015).

Electrophysiological Activity

Benzamide derivatives have also been explored for their electrophysiological activity, showing promise as selective class III agents for treating arrhythmias. This highlights the potential of benzamide derivatives in cardiovascular therapeutic applications (Morgan et al., 1990).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-4-27-20-11-8-17(14-21(20)28-5-2)22(24)23(18-9-6-16(3)7-10-18)19-12-13-29(25,26)15-19/h6-14,19H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXVAGJSACXHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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